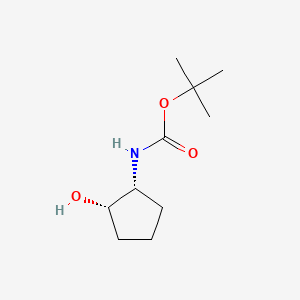

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155837-16-4, 1330069-67-4 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155837-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1330069-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a cis-1,2-aminocyclopentanol core protected with a tert-butoxycarbonyl (Boc) group, makes it a key intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the potential biological pathways in which this structural motif may be involved.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in chemical synthesis. The following tables summarize the key identifiers and physical data for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate |

| CAS Number | 1330069-67-4 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| MDL Number | MFCD14155660 |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 320.8 ± 31.0 °C (Predicted) | [1] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Table 3: Spectroscopic Data

| Spectroscopy Type | Data Availability |

| ¹H NMR | Available |

| IR | Available |

| Mass Spectrometry | Available |

Note: While the availability of spectroscopic data is confirmed, the actual spectra are proprietary and typically provided by chemical suppliers upon request.

Experimental Protocols

Representative Synthesis of this compound

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of (1R,2S)-2-aminocyclopentanol.

Materials:

-

(1R,2S)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (1R,2S)-2-aminocyclopentanol (1.0 equivalent) in the chosen solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel to yield the pure this compound.

-

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the aminocyclopentanol scaffold is present in numerous compounds with significant biological activity.[3][4] These derivatives are recognized for their potential to interact with various enzymes and cellular pathways, primarily due to their ability to mimic natural substrates like sugars or amino acids.

Derivatives of aminocyclopentanol have been investigated for their roles as:

-

Anticancer Agents: By inhibiting enzymes such as aldo-keto reductases (AKRs), which are involved in steroid hormone metabolism, these compounds can potentially disrupt the growth of hormone-dependent cancers.[4]

-

Antiviral Agents: Some aminocyclopentanol derivatives have shown inhibitory activity against viral enzymes, such as neuraminidase in influenza viruses.[4]

-

Glycosidase Inhibitors: Their structural similarity to monosaccharides allows them to bind to the active sites of glycosidase enzymes, which are implicated in metabolic diseases like diabetes.[4]

The following diagram illustrates the logical relationships of how aminocyclopentanol derivatives, the core structure of the topic compound, may exert their biological effects.

References

In-Depth Technical Guide: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

CAS Number: 1330069-67-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, synthesis, and potential applications, offering a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Core Data Presentation

The quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 1330069-67-4 | N/A |

| Molecular Formula | C₁₀H₁₉NO₃ | N/A |

| Molecular Weight | 201.26 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point (Predicted) | 320.8 ± 31.0 °C | N/A |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | N/A |

| pKa (Predicted) | 12.09 ± 0.40 | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis and Experimental Protocols

General Experimental Protocol: Boc Protection of an Amine

This protocol outlines a standard procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(1R,2S)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

-

A suitable solvent (e.g., water, tetrahydrofuran (THF), acetonitrile, or a biphasic mixture like chloroform/water)

-

Stirring apparatus

-

Reaction vessel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolution: Dissolve the amine, (1R,2S)-2-aminocyclopentanol, in the chosen solvent.

-

Addition of Base: Add 1 to 1.5 equivalents of the selected base to the solution.

-

Addition of Boc Anhydride: Add 1 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with moderate heating (e.g., 40°C). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[1]

Experimental Protocol: Deprotection of Boc-Protected Aminocyclopentanol

The removal of the Boc protecting group is a critical step in many synthetic routes. The following protocol describes the deprotection of a Boc-protected aminocyclopentanol derivative using acidic conditions.[2]

Materials:

-

This compound

-

1,4-Dioxane

-

4M Hydrogen Chloride in 1,4-Dioxane

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the Boc-protected aminocyclopentanol derivative (e.g., 10 g) in 1,4-dioxane (20 mL) in a round-bottom flask.[2]

-

Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (50 mL).[2]

-

Reaction: Stir the reaction mixture at room temperature (20°C) for 2 hours. Monitor the reaction progress using TLC or LC-MS.[2]

-

Precipitation: Upon completion, add acetonitrile (100 mL) to the reaction mixture to precipitate the aminocyclopentanol hydrochloride salt.[2]

-

Isolation: Collect the resulting white solid by suction filtration.[2]

-

Washing: Wash the filter cake with an additional portion of acetonitrile (100 mL) to remove any residual impurities.[2]

-

Drying: Dry the product under vacuum to obtain the deprotected amine hydrochloride.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. Its rigid cyclopentane scaffold and defined stereochemistry are desirable features in the design of compounds that target specific biological macromolecules.

Intermediate in the Synthesis of Bioactive Molecules

While direct biological activity data for the title compound is limited, its structural motifs are present in various biologically active compounds. For instance, cyclopentane-based structures are key components of potent HIV-1 integrase inhibitors.[3] The related compound, tert-butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a crucial intermediate in the synthesis of the anticoagulant drug Edoxaban.[4][5] This highlights the utility of such carbamate-protected amino-cycloalkanol scaffolds in the development of pharmaceuticals.

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and deprotection of Boc-protected amines, a common sequence in which this compound is utilized.

Caption: General workflow for the use of Boc-protected amines in synthesis.

Boc Protection Logical Relationship

This diagram outlines the key components and their relationship in the Boc protection reaction.

Caption: Logical relationship of components in a Boc protection reaction.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Buy Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate | 178152-48-2 [smolecule.com]

- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

In-Depth Technical Guide on tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential applications of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry.

Core Molecular Data

This compound is a carbamate-protected amino alcohol. Its specific stereochemistry makes it a valuable component in the asymmetric synthesis of complex molecules.

Molecular Weight and Composition

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₀H₁₉NO₃. The table below details the calculation of its molecular weight.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 201.266 |

The calculated molecular weight is 201.27 g/mol .

Proposed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Cyclopentene oxide

-

Benzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Ring Opening of Cyclopentene Oxide: In a round-bottom flask, dissolve cyclopentene oxide in methanol. Add benzylamine and stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amino alcohol intermediate, (1R,2S)-2-(benzylamino)cyclopentan-1-ol.

-

Boc Protection: Dissolve the crude amino alcohol in dichloromethane. Add di-tert-butyl dicarbonate and a catalytic amount of a suitable base (e.g., triethylamine). Stir the mixture at room temperature for 12-18 hours.

-

Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery

Carbamate-containing molecules are prevalent in modern pharmaceuticals due to their chemical stability and ability to act as peptide bond surrogates.[1] Chiral building blocks like this compound are particularly valuable. Analogs of this compound have been utilized as key intermediates in the synthesis of potent therapeutic agents.

For instance, a structurally similar compound, tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, serves as a crucial starting material for the development of cyclopentane-based HIV-1 integrase inhibitors.[2] Furthermore, this class of molecules provides a versatile scaffold for creating novel cyclopentene derivatives with potential anti-inflammatory properties.[2]

Logical Workflow and Visualization

The utility of this compound as a chiral building block can be contextualized within a typical drug discovery and development workflow. The following diagrams illustrate this process.

Caption: Drug Discovery Workflow Utilizing a Chiral Building Block.

The diagram above illustrates a simplified workflow where a synthesized chiral building block, such as this compound, is used to generate a library of compounds for screening and subsequent development.

References

Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a viable synthesis pathway for tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of interest in medicinal chemistry and drug development. The synthesis involves the protection of the amino group of the commercially available starting material, (1R,2S)-2-aminocyclopentan-1-ol, using di-tert-butyl dicarbonate (Boc₂O). This process, known as N-tert-butoxycarbonylation or Boc protection, is a fundamental and widely used transformation in organic synthesis.

Introduction

This compound is a valuable intermediate due to its stereochemically defined vicinal amino alcohol moiety on a cyclopentane scaffold. This structural motif is present in various biologically active molecules and allows for further functionalization at both the hydroxyl and the carbamate groups. The Boc protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic sequences.

The primary synthetic strategy involves the chemoselective N-acylation of (1R,2S)-2-aminocyclopentan-1-ol with di-tert-butyl dicarbonate. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of (1R,2S)-2-aminocyclopentan-1-ol with di-tert-butyl dicarbonate in the presence of a base. A variety of solvents and bases can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired workup procedure.[1][2]

A common and effective method involves the use of sodium bicarbonate as the base in a mixed solvent system of 1,4-dioxane and water.[3] This biphasic system allows for the dissolution of both the organic starting materials and the inorganic base.

Logical Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a similar synthesis of a Boc-protected aminocyclopentene derivative and represents a robust method for the preparation of the target compound.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| (1R,2S)-2-aminocyclopentan-1-ol | 101.15 | 1.00 eq | TBD |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.10 eq | TBD |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 1.30 eq | TBD |

| 1,4-Dioxane | - | As needed | - |

| Water | - | As needed | - |

| Chloroform (CHCl₃) | - | As needed | - |

| Sodium sulfate (Na₂SO₄), anhydrous | - | As needed | - |

| Hexanes | - | As needed | - |

| Ethyl acetate | - | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (1R,2S)-2-aminocyclopentan-1-ol (1.00 eq) in a 2:1 mixture of 1,4-dioxane and water. To this solution, add sodium bicarbonate (1.30 eq).

-

Cooling: Cool the resulting mixture in an ice-water bath to 0 °C with stirring.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.10 eq) to the cooled mixture in one portion with vigorous stirring.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Workup - Extraction: To the remaining aqueous slurry, add chloroform and transfer the mixture to a separatory funnel. Separate the phases and extract the aqueous layer multiple times with chloroform.[3]

-

Workup - Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil or solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and hexanes, to afford the pure this compound.[3]

Data Presentation

Table of Reaction Parameters:

| Parameter | Value/Condition |

| Starting Material | (1R,2S)-2-aminocyclopentan-1-ol |

| Reagent | Di-tert-butyl dicarbonate |

| Base | Sodium bicarbonate |

| Solvent | 1,4-Dioxane/Water (2:1) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 hour |

| Workup | Liquid-liquid extraction |

| Purification | Recrystallization |

Conclusion

The synthesis of this compound is a straightforward process involving the well-established N-Boc protection of the corresponding amino alcohol. The described protocol, adapted from a reliable source, offers a high-yielding and scalable method for obtaining this valuable chiral intermediate. This guide provides the necessary technical details for researchers and scientists in the field of drug development to successfully synthesize and utilize this compound in their research endeavors.

References

Retrosynthetic Analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block valuable in the synthesis of various biologically active compounds. This document outlines multiple synthetic strategies, presents quantitative data in structured tables, provides detailed experimental protocols for key transformations, and visualizes the logical connections using Graphviz diagrams.

Introduction

This compound is a protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other positions of the molecule, making it a versatile intermediate in complex syntheses. The specific stereochemistry, (1R,2S), is crucial for the biological activity of many target molecules. This guide explores the most common and effective retrosynthetic approaches to this compound.

Retrosynthetic Analysis

The primary retrosynthetic disconnection of this compound involves the cleavage of the carbamate bond, leading to the key chiral intermediate, (1R,2S)-2-aminocyclopentanol. This amino alcohol can be sourced commercially or synthesized through various methods, including chiral resolution of a racemic mixture or asymmetric synthesis from achiral starting materials.

Two main retrosynthetic pathways are considered:

-

Pathway A: Direct protection of commercially available or synthesized (1R,2S)-2-aminocyclopentanol.

-

Pathway B: Synthesis of racemic cis-2-aminocyclopentanol followed by chiral resolution to isolate the desired (1R,2S)-enantiomer.

A third, more fundamental approach involves the asymmetric synthesis starting from cyclopentene.

Visualization of Retrosynthetic Pathways

An In-depth Technical Guide to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate as a Chiral Building Block

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in modern organic and medicinal chemistry. It details its physicochemical properties, stereoselective synthesis, and significant applications, particularly in the development of antiviral therapeutics.

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of enantiomerically pure molecules whose biological activity is critically dependent on their three-dimensional structure. Among these, cyclic amino alcohols are of particular importance due to their prevalence in natural products and pharmaceuticals. The constrained cyclopentane ring of this compound provides a rigid scaffold that allows for the precise spatial orientation of the amino and hydroxyl groups. This stereochemical control is essential for specific molecular recognition at biological targets like enzyme active sites.

The cis-relationship between the hydroxyl and the N-Boc protected amino group in the (1R,2S) configuration, coupled with the stability and synthetic versatility of the tert-butoxycarbonyl (Boc) protecting group, makes this molecule a highly sought-after intermediate for constructing complex, biologically active compounds.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below. The Boc group enhances its solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | |

| Synonyms | (1S,2R)-cis-N-Boc-2-aminocyclopentanol, (1S,2R)-2-(Boc-amino)cyclopentanol | [1] |

| CAS Number | 1330069-67-4 | [1] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 320.8 ± 31.0 °C (Predicted) | [1] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the cyclopentane ring, a singlet for the tert-butyl group (~1.4 ppm), and signals for the hydroxyl and amine protons.

-

¹³C NMR: Carbon signals corresponding to the cyclopentane ring, the quaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon.

Stereoselective Synthesis

The synthesis of this compound is typically achieved in two key stages: the enantioselective synthesis of the precursor, (1R,2S)-2-aminocyclopentanol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of the Chiral Precursor: (1R,2S)-2-aminocyclopentanol

The creation of the cis-1,2-amino alcohol stereochemistry on a cyclopentane ring is the most critical step. Several strategies can be employed, with a common and effective method being the diastereoselective reduction of a chiral α-amino ketone or the ring-opening of a suitable epoxide. A representative workflow is outlined below.

N-Boc Protection

Once the chiral amino alcohol is obtained, the protection of the primary amine is a straightforward and high-yielding reaction. This step enhances the stability of the compound and makes it suitable for a variety of subsequent coupling reactions where the hydroxyl group is the intended nucleophile.

Detailed Experimental Protocol (Representative)

The following protocol describes a common method for the N-Boc protection of an amino alcohol.

Objective: To synthesize this compound from (1R,2S)-2-aminocyclopentanol.

Materials:

-

(1R,2S)-2-aminocyclopentanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (1.5 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.

-

Boc₂O Addition: Cool the mixture in an ice-water bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

-

Extract the remaining aqueous solution with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[2]

Expected Yield: 85-95%

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of complex molecules, most notably carbocyclic nucleoside analogues and peptidomimetics with antiviral properties.

Core Component in Antiviral Drug Synthesis (e.g., Boceprevir)

The hepatitis C virus (HCV) protease inhibitor Boceprevir contains a complex, chiral bicyclic proline moiety.[3][4] The synthesis of such highly substituted and stereochemically dense structures relies on the use of simpler, enantiopure building blocks. The (1R,2S)-aminocyclopentanol scaffold is an ideal starting point for constructing these proline analogues. The Boc-protected form allows for selective reactions at the hydroxyl group, initiating the construction of the bicyclic system.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclopentene ring, are a significant class of antiviral agents. They often exhibit improved metabolic stability compared to their natural counterparts. The title compound serves as a versatile precursor for these molecules. The defined stereochemistry of the amino and hydroxyl groups is crucial for mimicking the natural ribose sugar and ensuring proper interaction with viral enzymes like polymerases or reverse transcriptases.

Conclusion

This compound is a high-value chiral building block whose utility is firmly established in the field of pharmaceutical synthesis. Its rigid cyclopentane core, defined cis-stereochemistry, and versatile protecting group make it an indispensable tool for constructing complex, enantiomerically pure molecules. The growing demand for novel antiviral agents, particularly those requiring intricate carbocyclic or peptidomimetic scaffolds, ensures that this building block will continue to be of significant interest to researchers and professionals in drug development.

References

- 1. Unprecedented Reactivity of γ-Amino Cyclopentenone Enables Diversity-Oriented Access to Functionalized Indoles and Indole-Annulated Ring Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate in Asymmetric Synthesis: A Review of Its Potential as a Chiral Building Block

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of asymmetric synthesis, the strategic use of chiral molecules is paramount for the stereocontrolled construction of complex chemical entities. Among the vast arsenal of chiral compounds, tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a derivative of (1R,2S)-2-aminocyclopentanol, presents itself as a valuable chiral building block. While extensive documentation detailing its direct application as a chiral auxiliary or a ligand in asymmetric catalysis is limited in publicly available scientific literature, its structural features—a protected amine and a secondary alcohol on a cyclopentane scaffold—position it as a potent precursor for the synthesis of more elaborate chiral structures utilized by researchers, scientists, and drug development professionals.

This technical guide will explore the potential roles of this compound in asymmetric synthesis, focusing on its application as a chiral starting material. The discussion will be contextualized within the broader class of 1,2-amino alcohols, which are well-established for their utility in stereoselective transformations.

Core Concepts: The Utility of 1,2-Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis.[1][2][3] Their value stems from the proximate and stereochemically defined placement of amino and hydroxyl groups, which can be exploited in several ways:

-

As Chiral Auxiliaries: The amino or hydroxyl group can be temporarily attached to a prochiral substrate. The inherent chirality of the amino alcohol then directs the stereochemical outcome of a subsequent reaction on the substrate. Following the reaction, the auxiliary can be cleaved and ideally recovered.

-

As Precursors to Chiral Ligands: The amino and hydroxyl functionalities are excellent handles for the synthesis of more complex molecules that can act as chiral ligands for metal-catalyzed reactions. These ligands create a chiral environment around the metal center, influencing the enantioselectivity of the catalyzed transformation.[4][]

-

As Chiral Building Blocks: The entire chiral scaffold of the amino alcohol is incorporated into the final target molecule. This is a highly efficient approach as the stereochemical information is directly transferred.

Given the available literature, the primary role of this compound appears to be as a chiral building block in the synthesis of bioactive molecules.

Synthesis and Potential Applications

The synthesis of enantiomerically pure this compound and related compounds is a critical first step for their application. Various synthetic routes have been developed, often starting from commercially available chiral precursors or employing resolution techniques.

Potential Synthetic Workflow: From Building Block to Chiral Ligand

While specific examples are scarce, a logical synthetic pathway can be envisioned for the conversion of this compound into a chiral phosphine-oxazoline (PHOX)-type ligand, a class of ligands known for its effectiveness in various asymmetric catalytic reactions.

Caption: A potential workflow for the synthesis of a chiral P,N-ligand from this compound.

This hypothetical workflow illustrates how the functionalities of the starting material can be sequentially manipulated to construct a more complex chiral ligand. Such a ligand could then be applied in various metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Use as a Chiral Building Block in Drug Development

The cyclopentane ring is a common motif in many biologically active compounds. The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). In this context, the inherent chirality of the molecule is carried through the synthetic sequence to impart the desired stereochemistry in the final product.

For instance, derivatives of aminocyclopentanol have been utilized in the synthesis of muraymycin analogs, which target the bacterial enzyme MraY, an important target for antibiotic development.[6] The stereochemistry of the aminocyclopentanol core is crucial for the biological activity of these compounds.

Experimental Protocols

Due to the lack of specific published examples of this compound being used as a chiral auxiliary or ligand with detailed experimental data, this section will provide a general protocol for a reaction where a similar 1,2-amino alcohol is used as a chiral ligand: the enantioselective addition of diethylzinc to an aldehyde. This serves as an illustrative example of the potential application of ligands derived from the title compound.

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand

-

Materials:

-

Chiral amino alcohol ligand (e.g., a derivative of this compound)

-

Diethylzinc (in hexane)

-

Benzaldehyde

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup

-

-

Procedure:

-

A solution of the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried Schlenk flask under an argon atmosphere.

-

Diethylzinc (1.0 M in hexane, 2.2 mmol) is added dropwise to the ligand solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.

-

A solution of benzaldehyde (2.0 mmol) in anhydrous toluene (1 mL) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C for 2-24 hours, with progress monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (5 mL).

-

The mixture is warmed to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

-

Quantitative Data

| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| (-)-DAIB | 2 | 0 | 2 | 97 | 98 (S) |

| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | 0 | 6 | 95 | 94 (R) |

| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | 18 | 92 | 99 (S) |

This data is for illustrative purposes and is sourced from various literature reports.[7]

Conclusion

This compound is a valuable chiral molecule with significant potential in asymmetric synthesis, primarily as a chiral building block. Its well-defined stereochemistry and versatile functional groups make it an excellent starting material for the synthesis of complex chiral molecules, including pharmaceutical intermediates and potentially novel chiral ligands. While its direct application as a chiral auxiliary or in the form of a widely used ligand is not extensively documented, the foundational principles of asymmetric synthesis suggest that it is a promising scaffold for future development in these areas. Further research into the synthesis of ligands derived from this compound and their application in asymmetric catalysis could unlock new and efficient synthetic methodologies for the preparation of enantiomerically pure compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the stereochemically defined amino and hydroxyl functionalities, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amine, facilitating multi-step synthetic sequences. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known applications of this versatile compound.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1330069-67-4 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | |

| SMILES | O=C(OC(C)(C)C)N[C@H]1--INVALID-LINK--CCC1 | [2] |

| InChI Key | CGZQRJSADXRRKN-SFYZADRCSA-N | [2] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is available through chemical data providers but is not publicly detailed in the reviewed literature. Researchers are advised to consult commercial supplier documentation or acquire data on their specific batches.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the protection of the amino group of (1R,2S)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

General Experimental Protocol for Boc Protection of (1R,2S)-2-aminocyclopentanol

This protocol is based on established methods for the Boc protection of amines and is expected to be highly effective for the synthesis of the title compound.[3]

Materials:

-

(1R,2S)-2-aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

-

A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a biphasic system like chloroform/water)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve (1R,2S)-2-aminocyclopentanol in the chosen solvent.

-

Add the base to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, continuing to stir for an additional 4 to 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the crude product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Expected Yield: High yields are generally expected for this type of reaction.

Logical Workflow for Synthesis

The synthesis of this compound from its precursor follows a straightforward protection strategy.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

Chiral cyclopentane derivatives are crucial scaffolds in the design of various therapeutic agents.[4] The specific stereochemistry of this compound provides a rigid framework that can be elaborated to target specific biological macromolecules with high selectivity. While direct applications in signaling pathways are not yet extensively documented in public literature, its role as a key intermediate is implied by its commercial availability and the frequent use of similar structures in medicinal chemistry.

For instance, the related unsaturated analogue, tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, is a known intermediate in the synthesis of potent cyclopentane-based HIV-1 integrase inhibitors.[5] This suggests that the saturated counterpart, the title compound, could be utilized in the synthesis of antiviral agents or other drugs where a saturated cyclopentane ring is desired for optimal binding or pharmacokinetic properties. The carbamate group is a common feature in many approved drugs and is often used as a stable and permeable surrogate for a peptide bond.[6]

The deprotection of the Boc group, typically under acidic conditions, unmasks the primary amine for further functionalization, such as amide bond formation or reductive amination, to build more complex drug candidates.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step in the synthetic utility of this compound. Acid-catalyzed hydrolysis is the most common method.

General Experimental Protocol for Boc Deprotection

This protocol is adapted from established methods for the deprotection of Boc-protected aminocyclopentanols.[7]

Materials:

-

This compound

-

4M Hydrogen Chloride in 1,4-Dioxane

-

Acetonitrile (for precipitation)

Procedure:

-

Dissolve the Boc-protected compound in 1,4-dioxane.

-

Add the 4M HCl in 1,4-dioxane solution to the mixture while stirring.

-

Stir the reaction at room temperature for approximately 2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, add acetonitrile to precipitate the hydrochloride salt of the deprotected amine.

-

Collect the solid product by filtration, wash with acetonitrile, and dry under vacuum.

Expected Yield: Typically high (e.g., >95%).[7]

Logical Workflow for Deprotection

The removal of the Boc group is a key step in utilizing this building block for further synthesis.

Caption: Deprotection of the Boc group to yield the free amine salt.

Conclusion

This compound is a valuable chiral intermediate with significant potential in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an attractive starting material for drug discovery programs. While specific applications in publicly disclosed drug candidates are not yet widespread, its structural similarity to intermediates used in antiviral and other therapeutic areas suggests a promising future for this compound in the development of new pharmaceuticals. The synthetic and deprotection protocols provided in this guide offer a solid foundation for its use in research and development.

References

- 1. tert-Butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate [benchchem.com]

- 2. 1330069-67-4 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate | 178152-48-2 [smolecule.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. While a singular "discovery" narrative of this compound is not prominent in scientific literature, its importance lies in its utility as a key intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This document details the presumptive synthetic pathway, experimental protocols, physicochemical properties, and the broader context of carbamates in pharmaceutical research.

Introduction

The carbamate functional group is a crucial structural motif in a wide array of approved therapeutic agents.[1] Its unique properties, including chemical stability and the ability to participate in hydrogen bonding, make it a valuable component in drug design. This compound, possessing both a carbamate and a stereochemically defined hydroxycyclopentyl scaffold, represents a versatile chiral precursor for the synthesis of various biologically active molecules. The specific (1R,2S) stereochemistry is pivotal for achieving desired enantioselectivity in target compounds, a critical factor in modern drug development. This guide consolidates the available technical information on this compound to serve as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| CAS Number | 1330069-67-4 | [2] |

| Appearance | Solid | N/A |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 320.8 ± 31.0 °C at 760 mmHg | [2] |

| Flash Point | 147.8 ± 24.8 °C | [2] |

| LogP | 1.04 | [2] |

Synthesis

The synthesis of this compound is not extensively detailed in dedicated publications. However, a logical and commonly employed synthetic route involves the protection of the amino group of (1R,2S)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for the protection of primary and secondary amines.

Synthetic Workflow

The overall synthetic workflow is depicted below. It involves the reaction of the commercially available (1R,2S)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

(1R,2S)-2-Aminocyclopentanol (1.0 eq)[3]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of (1R,2S)-2-aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Outcome: The final product is typically a white to off-white solid. The yield and purity should be determined by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Role in Drug Development

While this compound may not be an active pharmaceutical ingredient itself, it serves as a crucial chiral building block in the synthesis of more complex drug candidates. The carbamate moiety can act as a stable amide isostere or as a protecting group for the amine functionality, which can be deprotected at a later stage of the synthesis to allow for further functionalization.

The general importance of carbamates in drug design stems from their ability to improve the pharmacokinetic and pharmacodynamic properties of a molecule. They can enhance metabolic stability, improve cell membrane permeability, and participate in key binding interactions with biological targets.

Conclusion

This compound is a valuable chiral intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis from readily available precursors is straightforward, and its bifunctional nature allows for diverse chemical transformations. This technical guide provides a foundational understanding of its synthesis and properties, highlighting its potential for application in drug discovery and development. Further research into the incorporation of this building block into novel molecular scaffolds is warranted to explore its full potential in medicinal chemistry.

References

Stereochemical Landscape of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Technical Guide for Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern drug development. Chiral molecules, such as tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The defined spatial arrangement of the hydroxyl and N-Boc protected amine functionalities on the cyclopentane scaffold makes this molecule a valuable synthon, particularly in the development of carbocyclic nucleoside analogues with potential antiviral and anticancer properties. This technical guide provides an in-depth analysis of the stereochemistry of this compound, including detailed experimental protocols for its stereoselective synthesis, quantitative data, and its potential applications in drug discovery.

Stereoselective Synthesis: A Multi-step Approach

The synthesis of enantiomerically pure this compound hinges on the stereoselective preparation of its precursor, (1R,2S)-2-aminocyclopentanol. A common and effective strategy involves the resolution of a racemic mixture of trans-2-aminocyclopentanol.

Experimental Protocol 1: Resolution of (±)-trans-2-Aminocyclopentanol

This protocol details the resolution of racemic trans-2-aminocyclopentanol via the formation of diastereomeric salts with a chiral resolving agent, such as 10-camphorsulfonic acid (CSA). This method allows for the separation of the desired enantiomer.

Materials:

-

(±)-trans-2-Aminocyclopentanol

-

(1S)-(+)-10-Camphorsulfonic acid or (1R)-(-)-10-Camphorsulfonic acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Salt Formation: A solution of (±)-trans-2-aminocyclopentanol in methanol is treated with an equimolar amount of the chosen enantiomer of 10-camphorsulfonic acid.

-

Crystallization: The resulting solution is concentrated, and diethyl ether is added to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Liberation of the Free Amine: The diastereomerically pure salt is dissolved in water and treated with a solution of sodium hydroxide to deprotonate the amine.

-

Extraction: The enantiomerically enriched trans-2-aminocyclopentanol is extracted from the aqueous solution using dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiopure (1R,2S)-2-aminocyclopentanol or its (1S,2R) enantiomer, depending on the resolving agent used.

Experimental Protocol 2: N-Boc Protection

The enantiopure (1R,2S)-2-aminocyclopentanol is then protected with a tert-butoxycarbonyl (Boc) group to yield the target molecule.

Materials:

-

(1R,2S)-2-Aminocyclopentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or a water-acetone mixture

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: (1R,2S)-2-Aminocyclopentanol is dissolved in the chosen solvent (e.g., dichloromethane). A base, such as triethylamine or sodium bicarbonate, is added to the solution.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), typically 1.05 to 1.2 equivalents, is added to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the final product with high purity.

Quantitative Data

The efficiency of the stereoselective synthesis is critically evaluated through quantitative data at each step. The following table summarizes typical data obtained from the described protocols.

| Step | Parameter | Value | Reference |

| Resolution | Diastereomeric Ratio (d.r.) of crystallized salt | >99:1 | [1] |

| Enantiomeric Excess (e.e.) of resolved amine | >98% | [1] | |

| Overall Yield of resolved amine | 35-45% (based on racemate) | [1] | |

| N-Boc Protection | Yield | >95% | [2][3] |

| Purity (post-chromatography) | >98% | [3] |

Application in Drug Development: Synthesis of Carbocyclic Nucleoside Analogues

The primary application of this compound in drug development is as a chiral building block for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group. This modification imparts greater metabolic stability against enzymatic degradation, making them attractive candidates for antiviral and anticancer therapies.[4][5][6][7]

The synthesis of a carbocyclic nucleoside analogue from this compound typically involves the following key transformations:

-

Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for example, by mesylation or tosylation.

-

Nucleophilic Substitution: A nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) is introduced via an SN2 reaction, which proceeds with inversion of configuration at the carbon atom bearing the leaving group.

-

Deprotection: The Boc protecting group on the amine and any protecting groups on the nucleobase are removed under appropriate conditions to yield the final carbocyclic nucleoside analogue.

Visualizing the Synthetic Workflow

The logical relationship of the synthetic pathway can be visualized using a workflow diagram.

Caption: Synthetic workflow for a carbocyclic nucleoside analogue.

Signaling Pathway Disruption by Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues often exert their therapeutic effects by interfering with viral replication or cancer cell proliferation. Once inside a cell, they are typically phosphorylated by cellular kinases to their triphosphate form. This active metabolite can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, or for cellular DNA polymerases in the case of cancer.

Caption: Mechanism of action of carbocyclic nucleoside analogues.

Conclusion

This compound is a stereochemically defined building block of significant value in medicinal chemistry. Its synthesis, achievable through the resolution of racemic trans-2-aminocyclopentanol followed by N-Boc protection, provides access to a chiral scaffold that is instrumental in the development of carbocyclic nucleoside analogues. These analogues hold considerable promise as therapeutic agents due to their enhanced metabolic stability and their ability to disrupt critical biological pathways in viruses and cancer cells. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient and stereocontrolled synthesis of this important intermediate and its downstream applications.

References

- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Antiviral Agents Using tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of antiviral agents utilizing the chiral building block, tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. This versatile precursor is pivotal in the stereoselective synthesis of carbocyclic nucleoside analogues, a class of compounds known for their potent antiviral activities. The protocols outlined herein focus on the synthesis of Abacavir, a powerful nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. Additionally, this document presents the mechanism of action of Abacavir and summarizes its antiviral efficacy, providing a comprehensive resource for researchers in the field of antiviral drug discovery and development.

Introduction

Carbocyclic nucleoside analogues are a critical class of antiviral therapeutics characterized by the replacement of the furanose oxygen of natural nucleosides with a methylene group. This structural modification imparts enhanced metabolic stability against enzymatic degradation by phosphorylases, while retaining the ability to be phosphorylated to the active triphosphate form, which can then inhibit viral polymerases. The stereochemistry of the carbocyclic core is crucial for biological activity, making enantiomerically pure starting materials like this compound invaluable for the synthesis of these antiviral agents.

This chiral aminocyclopentanol derivative provides a rigid scaffold for the stereocontrolled introduction of a nucleobase, leading to the synthesis of potent antiviral compounds such as Abacavir. The following sections detail the synthetic pathway from this key intermediate to Abacavir, provide comprehensive experimental protocols, and summarize relevant quantitative data on its antiviral activity.

Synthetic Pathway

The synthesis of Abacavir from this compound involves a convergent approach. The key transformation is the coupling of the chiral cyclopentenylamine moiety with a suitably substituted purine base. A common and effective method for this coupling is the Mitsunobu reaction, which proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.

Caption: Synthetic pathway for Abacavir.

Experimental Protocols

The following protocols are based on established synthetic routes for Abacavir and analogous carbocyclic nucleosides.

Protocol 1: Synthesis of Boc-Protected Abacavir Precursor via Mitsunobu Reaction

This protocol describes the coupling of the chiral alcohol with a purine analogue.

Materials:

-

This compound

-

6-Chloro-2,4-diaminopyrimidine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq), 6-chloro-2,4-diaminopyrimidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the Boc-protected coupled product.

Protocol 2: Cyclization and Aromatization to form the Purine Ring

Materials:

-

Boc-protected Abacavir precursor from Protocol 1

-

Triethyl orthoformate

-

Concentrated hydrochloric acid (HCl) or another suitable acid catalyst

-

Ethanol

Procedure:

-

Dissolve the product from Protocol 1 in triethyl orthoformate.

-

Add a catalytic amount of concentrated HCl.

-

Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess triethyl orthoformate and ethanol.

-

The crude product can be carried forward to the next step or purified by column chromatography if necessary.

Protocol 3: Deprotection to Yield Abacavir

Materials:

-

Boc-protected Abacavir from Protocol 2

-

Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Dissolve the Boc-protected Abacavir in DCM.

-

Add an excess of TFA or the HCl solution and stir at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by carefully adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude Abacavir.

-

The final product can be purified by recrystallization or column chromatography.

Quantitative Data

The antiviral activity of Abacavir and related compounds is typically evaluated in cell-based assays. The following table summarizes key quantitative data for Abacavir.

| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Abacavir | HIV-1 (Wild-type) | MT-4 | 4.0 | 140 | 35 |

| Abacavir | HIV-1 (Clinical Isolate) | PBMC | 0.26 | >100 | >385 |

| Zidovudine (AZT) | HIV-1 (Wild-type) | MT-4 | 0.040 | >1000 | >25000 |

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. PBMC: Peripheral Blood Mononuclear Cells

Mechanism of Action

Abacavir is a prodrug that requires intracellular phosphorylation to its active form, carbovir triphosphate. This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase and also leads to chain termination upon its incorporation into the growing viral DNA strand.

Caption: Mechanism of action of Abacavir.

Conclusion

This compound is a crucial chiral intermediate for the stereoselective synthesis of carbocyclic nucleoside analogues with potent antiviral activity. The protocols provided herein offer a framework for the synthesis of Abacavir, a key therapeutic agent for the treatment of HIV infection. The presented data and mechanism of action further underscore the importance of this class of compounds in antiviral drug discovery. These application notes serve as a valuable resource for researchers engaged in the development of novel antiviral therapies.

Application Notes and Protocols for the Alkylation of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary methods are presented: direct N-alkylation using an alkyl halide and reductive amination. These protocols are designed to be a starting point for optimization in specific research and development contexts.

Introduction

This compound is a valuable chiral building block containing both a secondary alcohol and a Boc-protected secondary amine. Selective alkylation of the nitrogen atom is a crucial step in the synthesis of more complex molecules. The presence of the hydroxyl group necessitates careful selection of reaction conditions to avoid competing O-alkylation. This application note outlines two effective strategies to achieve selective N-alkylation.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the deprotonation of the carbamate nitrogen followed by nucleophilic substitution with an alkyl halide. The use of a strong, non-nucleophilic base is critical to favor N-alkylation.

Experimental Protocol

-

Reagent Preparation :

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to a concentration of 0.1-0.5 M under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution or suspension of a strong base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq) in the same anhydrous solvent.

-

-

Reaction Setup :

-

Cool the solution of the carbamate to 0 °C in an ice bath.

-

Slowly add the base to the carbamate solution with vigorous stirring.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

-

Alkylation :

-

Add the alkyl halide (R-X, 1.1 eq, where X = I, Br, or Cl) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification :

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Method 2: Reductive Amination

Reductive amination offers an alternative route to N-alkylation, proceeding through the formation of an iminium intermediate followed by in-situ reduction. This method is particularly useful for introducing alkyl groups via aldehydes or ketones.

Experimental Protocol

-

Reagent Preparation :

-

Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.5 M.

-

Add a mild acid catalyst, such as acetic acid (0.1 eq), to the mixture.

-

-

Imine Formation :

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The progress can be monitored by the disappearance of the starting materials.

-

-

Reduction :

-